molecular formula C15H21ClFN3 B12236720 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine

1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12236720
M. Wt: 297.80 g/mol
InChI Key: SESFIEBTYWSKSW-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and a pyrazolyl moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 1-isobutyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine stands out due to its specific combination of a fluorophenyl group and a pyrazolyl moiety, which imparts unique chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21ClFN3

Molecular Weight

297.80 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H20FN3.ClH/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-4-3-5-15(16)6-13;/h3-6,9,11-12,17H,7-8,10H2,1-2H3;1H

InChI Key

SESFIEBTYWSKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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